Temazepam-13C,d3

Cross-contribution Isotopic interference GC-MS quantification accuracy

Temazepam-13C,d3 (CAS 1189871-79-1) is a stable isotopically labeled analog of the benzodiazepine hypnotic temazepam, featuring simultaneous carbon-13 and deuterium (d3) incorporation at the N1-methyl position (molecular formula: C₁₅¹³CH₁₀D₃ClN₂O₂; molecular weight: 304.75 g/mol). It belongs to the class of isotopically labeled internal standards (IL-IS) used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for the quantitative bioanalysis of temazepam and its metabolites.

Molecular Formula C16H13ClN2O2
Molecular Weight 304.75 g/mol
CAS No. 1189871-79-1
Cat. No. B3319919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemazepam-13C,d3
CAS1189871-79-1
Molecular FormulaC16H13ClN2O2
Molecular Weight304.75 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3
InChIInChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/i1+1D3
InChIKeySEQDDYPDSLOBDC-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Temazepam-13C,d3 (CAS 1189871-79-1): Dual-Labeled Internal Standard for Temazepam Quantitation


Temazepam-13C,d3 (CAS 1189871-79-1) is a stable isotopically labeled analog of the benzodiazepine hypnotic temazepam, featuring simultaneous carbon-13 and deuterium (d3) incorporation at the N1-methyl position (molecular formula: C₁₅¹³CH₁₀D₃ClN₂O₂; molecular weight: 304.75 g/mol) [1]. It belongs to the class of isotopically labeled internal standards (IL-IS) used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for the quantitative bioanalysis of temazepam and its metabolites [2]. The dual-label design provides a nominal mass shift of +4 Da relative to unlabeled temazepam (MW 300.74), positioning this compound as a high-fidelity internal standard for isotope dilution methods in clinical toxicology, forensic analysis, and pharmaceutical quality control applications [3].

Temazepam-13C,d3: Why Deuterium-Only or Non-Labeled Analogs Cannot Substitute for Dual Carbon-13/Deuterium Internal Standards


In quantitative LC-MS/MS and GC-MS workflows for temazepam, isotopically labeled internal standards are not interchangeable equivalents. Deuterium-only labeled analogs (e.g., temazepam-d5, temazepam-d8) exhibit measurable cross-contribution (CC) of ion intensity with the unlabeled analyte—CC values ranging from 15% to 19.9% have been reported for deuterated benzodiazepine ILAs, directly compromising calibration linearity and introducing systematic quantification bias [1]. In contrast, ¹³C-labeled internal standards demonstrate CC values at or near 0% with their native analytes, a fundamental analytical performance distinction documented across the benzodiazepine class [1]. Furthermore, deuterium-only labels are susceptible to deuterium-hydrogen exchange under acidic, basic, or elevated-temperature conditions encountered during sample preparation and chromatographic separation, whereas the carbon-13 nucleus remains irreversibly integrated into the molecular skeleton [2]. The dual ¹³C,d3 configuration uniquely combines the CC-minimization advantages of ¹³C labeling with the metabolic isotope effect tracking capability conferred by deuterium at the N-demethylation site, a feature absent in ¹³C-only or deuterium-only alternatives [3]. Non-labeled structural analogs or unlabeled temazepam used as internal standards fail entirely to correct for matrix effects and ionization variability, yielding quantification errors exceeding 55% in complex biological matrices such as postmortem blood [4].

Temazepam-13C,d3: Head-to-Head Quantitative Differentiation Evidence Against Comparator Internal Standards


Cross-Contribution of Ion Intensity: Temazepam-13C,d3 vs. Deuterium-Only ILAs — Quantified Reduction in Systematic Calibration Bias

In a comprehensive GC-MS analysis of 18 benzodiazepines and their isotopically labeled analogs (ILAs), Ritter et al. systematically tabulated cross-contribution (CC) data for ion-pairs used to designate analyte and internal standard. Across the benzodiazepine class, deuterated ILAs exhibited CC values consistently in the range of 15–19.9% of the ion intensity designated for the unlabeled analyte, resulting from isotopic overlap between the deuterated and native isotopic envelopes [1]. In contrast, ¹³C-labeled ILAs—including ¹³C,d3 dual-labeled forms—demonstrate CC values at or approaching 0% with their corresponding native analytes, because the ¹³C-induced mass shift resides on a distinct, non-overlapping m/z channel [1]. The systematic tabulation of CC data across 18 benzodiazepine analytes and matched ILAs provides class-level evidence that the ¹³C-containing label fundamentally outperforms the pure-deuterium approach in minimizing the internal standard's contribution to analyte-designated ion intensity [1].

Cross-contribution Isotopic interference GC-MS quantification accuracy

Primary Deuterium Kinetic Isotope Effect at the N-Demethylation Site: Quantitative KIE Data for 1-CD₃-Labeled Temazepam

The oxidative N-demethylation of temazepam at the 1-methyl position is catalyzed by cytochrome P450 enzymes and constitutes a major metabolic pathway producing oxazepam. Vereczkey et al. demonstrated that when temazepam is labeled with a CD₃ group at the 1-methyl position (identical to the labeling pattern of Temazepam-13C,d3), the primary deuterium kinetic isotope effect (KIE) for demethylation is 3.6 in the 13,000 g supernatant of mouse liver homogenate [1]. This KIE of 3.6 indicates that the C–D bond cleavage is rate-determining in the enzymatic demethylation step, and the deuterium label retards metabolism by a factor of 3.6 relative to unlabeled temazepam (KIE = 1.0 by definition) [1].

Kinetic isotope effect Drug metabolism Cytochrome P450

Deuterium Label Stability: ¹³C versus Deuterium-Only Internal Standards Under Acidic/Hydrolytic Sample Preparation

LC-MS/MS methods for benzodiazepine quantitation in urine and meconium routinely employ enzymatic hydrolysis with β-glucuronidase under acidic conditions (pH ~5.0) at elevated temperatures (50–60°C for 1–2 hours) to deconjugate glucuronidated metabolites prior to solid-phase extraction [1]. Under these conditions, deuterium-only labeled internal standards can undergo pH- and temperature-dependent deuterium-hydrogen (D-H) back-exchange at aliphatic and aromatic positions, progressively converting the labeled IS into unlabeled material and generating a time-dependent reduction in the IS/analyte response ratio [2]. ¹³C-labeled internal standards, including ¹³C,d3 dual-labeled compounds, are structurally immune to D-H exchange at the carbon-13 nucleus, and the ¹³C atom provides a permanent mass shift that is unaffected by sample preparation chemistry and LC mobile-phase conditions (acetonitrile/water with 0.1% formic acid at pH ~2.7) [2].

Deuterium-hydrogen exchange Sample preparation robustness LC-MS/MS method validation

ANDA-Ready Regulatory Compliance Documentation—A Procurement and Workflow Efficiency Differentiator

Temazepam-13C,d3 is supplied with detailed characterization data compliant with regulatory guidelines, specifically positioned for analytical method development, method validation (AMV), quality controlled (QC) applications, and Abbreviated New Drug Application (ANDA) submissions for generic temazepam products [1]. The product can serve as a reference standard with traceability against pharmacopeial standards (USP or EP) available upon feasibility assessment [1]. This pre-packaged regulatory documentation suite contrasts with generic deuterium-only ILAs, where users must frequently commission independent characterization (NMR, HRMS, isotopic purity certification) to satisfy ANDA or DMF filing requirements, incurring additional costs and timeline delays [1].

Regulatory compliance ANDA submission Method validation documentation

Temazepam-13C,d3: Best-Fit Application Scenarios Driven by Quantitative Differentiation Evidence


High-Accuracy Forensic Toxicology Quantitation Requiring CC-Minimized Internal Standardization

In forensic toxicology laboratories quantifying temazepam in postmortem blood, the use of a non-deuterated or single non-matched internal standard has been demonstrated to produce quantification errors exceeding 55% due to matrix variability [1]. Temazepam-13C,d3, with its class-level CC advantage of ≈0% compared to 15–19.9% CC for deuterated-only ILAs, eliminates this source of systematic bias in forensic GC-MS and LC-MS/MS workflows [2]. This is the preferred internal standard for laboratories operating under ISO/IEC 17025 accreditation requirements where method accuracy must be demonstrably independent of internal standard cross-contribution artifacts [2].

In Vitro Drug Metabolism Studies Requiring N-Demethylation Pathway Tracking via Deuterium KIE

Researchers investigating temazepam N-demethylation kinetics in human liver microsomes or recombinant CYP450 isoforms can exploit the primary deuterium KIE of 3.6 measured for 1-CD₃-temazepam to experimentally distinguish P450-mediated oxidative demethylation from non-enzymatic degradation or competing metabolic routes [1]. The dual ¹³C,d3 label uniquely enables simultaneous use of the ¹³C atom for MS quantitation (via the +4 Da shift) and the d3 label for metabolic isotope effect studies—a dual-purpose capability that neither deuterium-only (d5, d8) nor ¹³C-only internal standards can deliver in a single compound [1].

Pharmaceutical QC and ANDA Method Validation Requiring Ready-to-File Regulatory Documentation

Generic drug manufacturers developing ANDA submissions for temazepam formulations require internal standards that meet regulatory documentation standards without supplementary characterization expenditures. Temazepam-13C,d3 is explicitly supplied with characterization data compliant with regulatory guidelines and positioned for AMV, QC, and ANDA applications, with optional pharmacopeial traceability (USP/EP) [1]. This procurement pathway eliminates the supplementary analytical characterization costs (NMR, HRMS, isotopic purity certification) that generic deuterium-only ILAs may necessitate, directly compressing ANDA method validation timelines [1].

Clinical TDM Assays Operating Under Acidic Enzymatic Hydrolysis Sample Preparation

Clinical laboratories performing therapeutic drug monitoring (TDM) of temazepam using LC-MS/MS methods that incorporate β-glucuronidase hydrolysis (pH ~5.0, elevated temperature) benefit from the permanent integrity of the ¹³C label in Temazepam-13C,d3. The ¹³C atom is structurally immune to the deuterium-hydrogen back-exchange that can degrade deuterium-only internal standards under these hydrolytic conditions, ensuring consistent internal standard response throughout batch analysis and eliminating time-dependent calibration drift [1]. This is particularly critical for high-throughput clinical TDM workflows where batches of 96–384 samples are processed over extended instrument sequences [2].

Quote Request

Request a Quote for Temazepam-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.